molecular formula C23H22N4O5 B2760244 6-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1251607-38-1

6-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2760244
CAS RN: 1251607-38-1
M. Wt: 434.452
InChI Key: SSCRYHNDGOAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications

Environmental Exposure and Toxicology

Research on organophosphorus (OP) and pyrethroid (PYR) compounds, which share functional group similarities with the query compound, focuses on their widespread use as insecticides and the associated developmental neurotoxicity risks. Studies in South Australia have highlighted chronic environmental exposure to these compounds in children, underlining the importance of understanding exposure levels to develop appropriate public health policies (Kateryna Babina et al., 2012).

Heterocyclic Amines and Carcinogenicity

Investigations into heterocyclic amines such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are formed during the cooking of meat and fish, reveal their carcinogenic potential in rats and mice. Studies using accelerator mass spectrometry (AMS) have shown that human exposure to these compounds may lead to higher adduct levels in human tissues compared to rodents, suggesting differences in metabolite profiles and bioactivation between species (K. Turteltaub et al., 1999).

Antimycotic and Anti-inflammatory Applications

Sertaconazole, an antimycotic agent studied for its efficacy against Pityriasis versicolor and superficial mycoses caused by Candida albicans, represents a class of compounds with specific therapeutic applications. Clinical trials have demonstrated its high efficacy and safety profile, making it a valuable option for topical therapy in these conditions (J. Nasarre et al., 1992; P. Umbert et al., 1992).

Oxidative Stress Biomarkers

The study of oxidative stress biomarkers in relation to exposure to environmental contaminants, such as organophosphate flame retardants, sheds light on potential health risks and mechanisms of action. These studies contribute to understanding how chemical exposure can lead to oxidative stress and inflammation, potentially influencing the development of diseases (Yu Ait Bamai et al., 2019).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-4-31-17-8-5-15(6-9-17)23-24-21(32-26-23)14-27-22(28)12-10-18(25-27)16-7-11-19(29-2)20(13-16)30-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCRYHNDGOAULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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